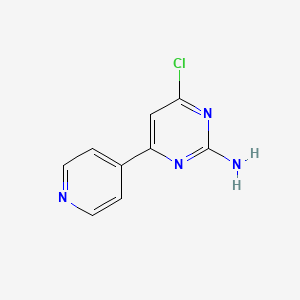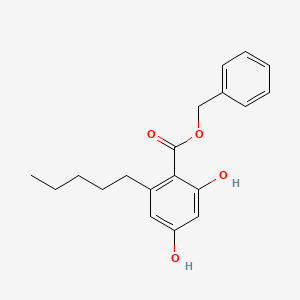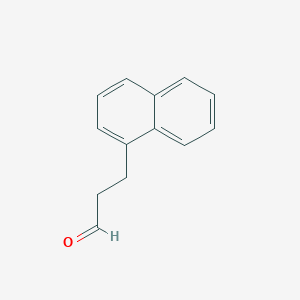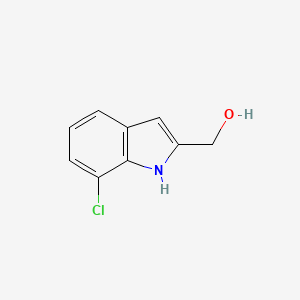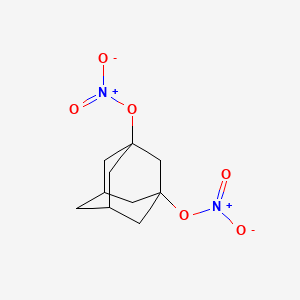
(3-nitrooxy-1-adamantyl) Nitrate
Übersicht
Beschreibung
(3-nitrooxy-1-adamantyl) Nitrate is a chemical compound that features a unique adamantane core structure with nitrate functional groups. This compound is known for its stability and potential applications in various fields, including chemistry, biology, and medicine. The adamantane core provides a rigid and stable framework, while the nitrate groups contribute to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitrooxy-1-adamantyl) Nitrate typically involves the nitration of adamantane derivatives. One common method is the reaction of 1-adamantyl nitrate with nitric acid in the presence of acetic anhydride. This reaction proceeds under controlled conditions to ensure the selective introduction of nitrate groups without over-nitration or decomposition of the adamantane core .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-nitrooxy-1-adamantyl) Nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate groups can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrate groups can yield amines or hydroxylamines.
Substitution: The adamantane core can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the adamantane core under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroadamantane derivatives.
Reduction: Aminoadamantane or hydroxylaminoadamantane derivatives.
Substitution: Various substituted adamantane derivatives with functional groups such as amines, thiols, or halides.
Wissenschaftliche Forschungsanwendungen
(3-nitrooxy-1-adamantyl) Nitrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other functionalized adamantane derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored as a potential drug candidate for treating viral infections and other diseases.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Wirkmechanismus
The mechanism of action of (3-nitrooxy-1-adamantyl) Nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and signaling molecule that can modulate various physiological processes. The compound’s nitrate groups are metabolized to release NO, which then activates the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-adamantyl nitrate: Similar structure but with different functional groups.
3-nitrooxypropanol: Another nitrate-containing compound with different applications.
Nitroxyadamantanes: A class of compounds with similar core structures but varying functional groups
Uniqueness
(3-nitrooxy-1-adamantyl) Nitrate is unique due to its specific combination of an adamantane core and nitrate functional groups. This combination imparts both stability and reactivity, making it a versatile compound for various applications. Its ability to release nitric oxide upon metabolic activation further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(3-nitrooxy-1-adamantyl) nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-11(14)17-9-2-7-1-8(4-9)5-10(3-7,6-9)18-12(15)16/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKRSOZFGXQKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O[N+](=O)[O-])O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B3143639.png)
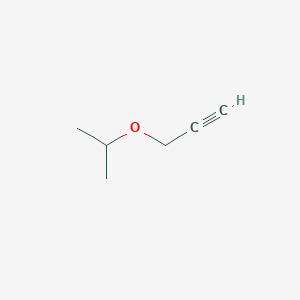
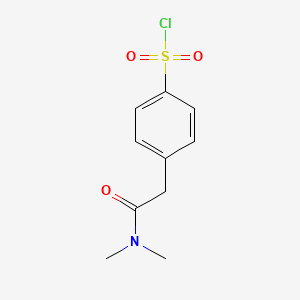
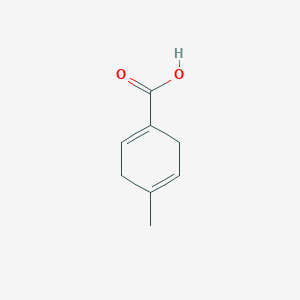
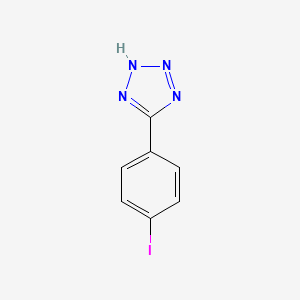
![[(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3143666.png)
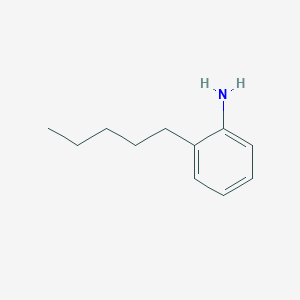
![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)
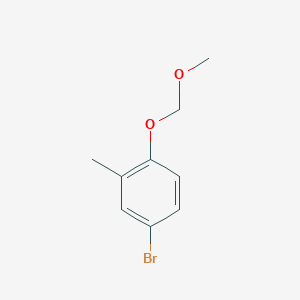
![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)
